![molecular formula C25H31ClN2O4 B8117020 伊普tacopan(盐酸盐) CAS No. 1646321-63-2](/img/structure/B8117020.png)
伊普tacopan(盐酸盐)
描述
Iptacopan, also known as LNP023, is an oral medication used to treat a type of blood disease called paroxysmal nocturnal hemoglobinuria (PNH) . It is a complement factor B inhibitor developed by Novartis . It helps reduce red blood cell destruction or breakdown (hemolysis) in patients with PNH . It is available only under a restricted distribution program called Fabhalta® REMS (Risk Evaluation and Mitigation Strategy) Program .
Synthesis Analysis
The synthesis of Iptacopan has been developed through diversity-oriented research synthesis and has been transformed into a scalable manufacturing process to support its clinical development .
Molecular Structure Analysis
The molecular weight of Iptacopan hydrochloride monohydrate is approximately 477 g/mol . The chemical formula is C25H33ClN2O5 .
Chemical Reactions Analysis
Iptacopan is a highly selective small-molecule inhibitor of factor B . It efficiently blocks the alternative pathway in vivo, ex vivo in patient samples, and in PNH patients .
科学研究应用
在C3肾小球病中的应用
伊普tacopan是一种高度选择性的口服因子B抑制剂,在C3肾小球病(C3G)患者中显示出有希望的结果。Wong等人(2021)的一项研究发现,为期12周的伊普tacopan疗程导致估计的肾小球滤过率(eGFR)显着改善和蛋白尿减少。这表明伊普tacopan在稳定C3G患者肾功能方面的潜力(Wong et al., 2021).
在阵发性睡眠性血红蛋白尿中的有效性
Jang等人(2022)探讨了伊普tacopan在治疗阵发性睡眠性血红蛋白尿(PNH)中的疗效。他们的研究表明,伊普tacopan单药治疗显着降低了PNH患者的血清乳酸脱氢酶水平并改善了血红蛋白水平,突出了其作为有效治疗方案的潜力(Jang et al., 2022).
在联合治疗中的应用
Risitano等人(2021)调查了在PNH和活动性溶血患者中将伊普tacopan添加到依库珠单抗中的情况。研究发现,伊普tacopan与依库珠单抗联合使用导致乳酸脱氢酶显着降低和血红蛋白浓度改善,表明其在增强现有PNH治疗的有效性方面发挥作用(Risitano et al., 2021).
在治疗IgA肾病中的潜力
Perkovic等人(2021)对伊普tacopan在原发性IgA肾病(IgAN)患者中的疗效进行了一项研究。研究结果表明,伊普tacopan可以有效减少IgAN中的蛋白尿并减缓肾脏疾病的进展,表明其作为一种新的治疗方法的前景(Perkovic et al., 2021).
作用机制
Iptacopan binds to Factor B of the alternative complement pathway and regulates the cleavage of C3, generation of downstream effectors, and the amplification of the terminal pathway . It acts upstream of complement 5 in the alternative pathway, inhibiting both terminal complement-mediated intravascular hemolysis and complement 3-mediated extravascular hemolysis .
未来方向
Iptacopan received its first approval on December 5, 2023, in the USA for the treatment of adults with PNH . It is also being developed for the treatment of other complement-mediated diseases . The late-stage development program of Iptacopan is ongoing in multiple complement-mediated conditions . Detailed results of the Phase III APPLY-PNH trial will be presented at an upcoming medical meeting and included as part of global regulatory submissions in 2023 .
属性
IUPAC Name |
4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4.ClH/c1-4-31-19-10-12-27(22(14-19)17-5-7-18(8-6-17)25(28)29)15-21-20-9-11-26-24(20)16(2)13-23(21)30-3;/h5-9,11,13,19,22,26H,4,10,12,14-15H2,1-3H3,(H,28,29);1H/t19-,22-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZXOFFLNHXEJE-CQERKEQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iptacopan (hydrochloride) | |
CAS RN |
1646321-63-2 | |
Record name | Iptacopan hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1646321632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IPTACOPAN HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9HY4W0ZW7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。